REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[OH-].[Na+].[CH3:13]I>C1C=CC=CC=1>[CH3:13][N:6]1[C:7]2[C:3](=[C:2]([Cl:1])[CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:1.2|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
n-tetrabutylammonium hydrogen sulfate
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 40° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then cooled
|
Type
|
EXTRACTION
|
Details
|
The decanted aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
was eluted with an 8-2 cyclohexanebenzene mixture
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=C(C=CC=C12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |